Physicochemical Profiling and Synthetic Utility of 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol
Physicochemical Profiling and Synthetic Utility of 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol
An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals.
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter molecular scaffolds that require rigorous physicochemical characterization before they can be successfully integrated into lead optimization pipelines. One such high-value building block is 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol (CAS: 2065235-77-8) .
This molecule represents a masterclass in structural design. It combines the conformational rigidity and metabolic stability of an oxetane ring with the highly tunable electronic properties of a polyhalogenated phenyl ring. Recently, this specific scaffold has gained significant traction in the synthesis of next-generation metabolic disease therapeutics, including [2].
This whitepaper provides an authoritative breakdown of its physicochemical properties, the causality behind our analytical methodologies, and self-validating protocols for its laboratory characterization.
Molecular Architecture & Electronic Profiling
To understand how 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol behaves in a biological or synthetic system, we must deconstruct its structural modules:
-
The Oxetane Ring: The four-membered oxetane ring possesses an intrinsic ring strain of approximately 106 kJ/mol. Despite this strain, it is remarkably stable. In medicinal chemistry, oxetanes are frequently deployed as surrogates for gem-dimethyl or carbonyl groups. The exposed lone pairs on the oxetane oxygen make it a superior hydrogen-bond acceptor. As demonstrated by [1], incorporating an oxetane ring can increase aqueous solubility by orders of magnitude while simultaneously reducing the rate of cytochrome P450-mediated metabolic degradation.
-
The Tertiary Alcohol: Positioned at the C3 carbon of the oxetane, this hydroxyl group provides a critical hydrogen-bond donor vector. Its proximity to the electron-withdrawing difluorophenyl ring slightly lowers its pKa compared to standard aliphatic alcohols, enhancing its reactivity for subsequent etherification or alkylation.
-
The 4-Bromo-2,5-difluorophenyl Moiety: The fluorine atoms at the 2- and 5-positions serve a dual purpose. First, they block standard sites of aromatic oxidation, enhancing metabolic half-life. Second, their strong inductive electron-withdrawing effect modulates the lipophilicity of the molecule. The bromine atom at the 4-position acts as a highly specific, orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Quantitative Physicochemical Data
The following table synthesizes the core quantitative metrics of the compound, providing a baseline for downstream assay development.
| Property | Value | Method / Derivation |
| Chemical Name | 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol | IUPAC Nomenclature |
| CAS Registry Number | 2065235-77-8 | Chemical Databases |
| Molecular Formula | C9H7BrF2O2 | Structural Computation |
| Molecular Weight | 265.05 g/mol | Exact Mass Calculation |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | 2D Structural Analysis |
| Hydrogen Bond Donors | 1 | Hydroxyl (-OH) |
| Hydrogen Bond Acceptors | 2 | Oxetane (-O-), Hydroxyl (-OH) |
| Predicted Lipophilicity (LogP) | ~2.5 - 2.8 | Consensus QSAR Modeling |
Experimental Methodologies: Self-Validating Protocols
In my experience, theoretical calculations must always be anchored by empirical validation. The unique combination of a polar oxetane and a highly lipophilic halogenated ring requires specific analytical considerations to prevent artifacts like micelle formation or emulsion stabilization during testing.
Protocol A: Determination of Lipophilicity (LogP) via HPLC
Causality: While the traditional shake-flask method is standard, the surfactant-like micro-environment created by the polar oxetane head and lipophilic tail can lead to micro-emulsions in the aqueous layer, artificially skewing the LogP lower. To circumvent this, we utilize the High-Performance Liquid Chromatography (HPLC) method as outlined in [3]. This relies on retention time correlation on a C18 stationary phase, providing a highly reproducible partition coefficient.
Step-by-Step Workflow:
-
Reference Calibration: Prepare a calibration mixture of at least six reference substances with known LogP values (spanning LogP 1.0 to 4.0) in methanol.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 75% Methanol / 25% LC-MS grade Water. Buffer the water to pH 7.4 using 10 mM ammonium acetate to ensure the tertiary alcohol remains fully unionized.
-
Sample Preparation: Dissolve 1 mg of 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol in 1 mL of the mobile phase.
-
Chromatographic Execution: Inject 5 µL of the sample onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) at a flow rate of 0.4 mL/min. Monitor via UV absorbance at 254 nm and 210 nm.
-
Data Validation: Calculate the capacity factor ( k′ ) using the retention time of the dead volume marker (thiourea). Plot logk′ of the reference standards against their known LogP values to generate a linear regression. Interpolate the LogP of the oxetane derivative from this curve.
Protocol B: Thermodynamic Aqueous Solubility Profiling
Causality: Kinetic solubility assays (e.g., DMSO dilution) often overestimate the true solubility of crystalline halogenated intermediates due to supersaturation. To accurately assess the developability of this building block, we must account for its crystal lattice energy by measuring true thermodynamic equilibrium.
Step-by-Step Workflow:
-
Saturation: Add an excess of solid 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol (approx. 10 mg) to a glass vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate on a rotary shaker at 300 RPM at exactly 25.0 °C for 24 hours. Self-validating step: The presence of visible solid at the end of 24 hours confirms that saturation has been maintained.
-
Phase Separation: Centrifuge the suspension at 14,000 RPM for 15 minutes to pellet the undissolved solid. Carefully extract 500 µL of the supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant 1:10 in acetonitrile to prevent precipitation. Quantify the concentration against a known standard curve using LC-MS/MS (Multiple Reaction Monitoring mode targeting the bromine isotopic signature at m/z 265/267).
Fig 1: Self-validating physicochemical profiling workflow for oxetane derivatives.
Synthetic Utility in Drug Discovery
The true value of 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol lies in its bifunctional reactivity. It is a highly sought-after module in the synthesis of complex biologics and small molecules, particularly in the metabolic disease space.
For instance, in the development of GLP-1R agonists , the molecule undergoes a sequential functionalization. The para-bromine atom is an ideal candidate for a Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids. The steric hindrance provided by the adjacent fluorine atom (at the 5-position) requires the use of specialized, bulky palladium ligands (e.g., Pd(dppf)Cl₂) to facilitate the oxidative addition step efficiently.
Following the construction of the biphenyl core, the tertiary alcohol on the oxetane ring can be utilized as a nucleophile in an SNAr reaction or alkylated to build out the solvent-exposed regions of the target drug, ultimately tuning the pharmacokinetics of the final GLP-1R candidate.
Fig 2: Synthetic integration of the oxetane building block into GLP-1R agonist pipelines.
Conclusion
3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol is far more than a simple chemical reagent; it is a meticulously engineered module designed to solve specific physicochemical liabilities in drug design. By understanding the causality behind its structural features—from the H-bond accepting capacity of the oxetane to the lipophilicity-modulating fluorines—researchers can leverage this compound to push the boundaries of modern therapeutics.
References
-
Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry / ACS Publications, 2010. URL:[Link]
- Armstrong, M. K., et al. "GLP-1R Modulating Compounds (US20240199589A1)." Google Patents, 2024.
-
Klein, W., Kördel, W., Weiß, M., Poremski, H.J. "Updating of the OECD Test Guideline 107 'Partition coefficient n-Octanol/water' - OECD laboratory intercomparison test on the HPLC method." Fraunhofer-Publica, 1988. URL:[Link]
